
UDP-4-dehydro-6-deoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-4-dehydro-6-deoxy-alpha-D-glucose is uDP-4-dehydro-6-deoxy-D-glucose in which the anomeric centre of the sugar component has alpha-configuration. It is a conjugate acid of an UDP-4-dehydro-6-deoxy-alpha-D-glucose(2-).
Applications De Recherche Scientifique
Plant Cell Wall Biosynthesis
The compound plays a critical role in the biosynthesis of cell wall components in plants. For example, studies have shown that enzymes like RHM2/MUM4 in Arabidopsis thaliana convert UDP-D-glucose to UDP-L-rhamnose, which is crucial for the biosynthesis of cell wall rhamnogalacturonan-I, rhamnogalacturonan-II, and certain natural compounds. This process involves an intermediate step that likely includes UDP-4-dehydro-6-deoxy-D-glucose (Oka, Nemoto, & Jigami, 2007).
Bacterial Polysaccharide Production
In bacteria, similar compounds are involved in the biosynthesis of complex polysaccharides. For instance, Bacillus cereus utilizes pathways that include dehydratase and reductase enzymes to convert UDP-N-acetylglucosamine to various sugar nucleotides, such as those resembling this compound, for the production of unique amino sugar residues found in its glycans, highlighting the diverse roles these sugars play in bacterial infection and immunity evasion (Hwang, Aronov, & Bar-Peled, 2015).
Biochemical Synthesis and Modification
The synthesis and modification of UDP-sugars for use in biochemical studies have also been explored. Enzymes capable of modifying UDP-GlcNAc to create potential mechanism-based inhibitors for bacterial enzymes, like PseB, underscore the utility of these compounds in developing new antibacterial agents. Such research points to the potential of using this compound derivatives as tools in the study and inhibition of bacterial pathogens (Bassiri, 2006).
Enzymatic Studies and Glycosylation
Investigations into the enzymatic processes involved in glycosylation highlight the versatility of this compound and its derivatives. For example, the metabolic chemical reporter 6-Azido-6-deoxy-glucose has been used to reveal the substrate promiscuity of O-GlcNAc transferase, further illustrating the intricate roles these sugars play in cellular processes (Darabedian et al., 2018).
Propriétés
Formule moléculaire |
C15H22N2O16P2 |
|---|---|
Poids moléculaire |
548.29 g/mol |
Nom IUPAC |
[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clé InChI |
DDWGQQADOIMFOI-JPHISPRKSA-N |
SMILES isomérique |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES canonique |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Synonymes |
UDP-4-keto-6-deoxyglucose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)
![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
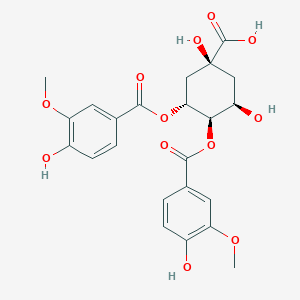
![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1260797.png)
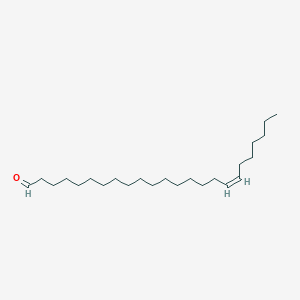
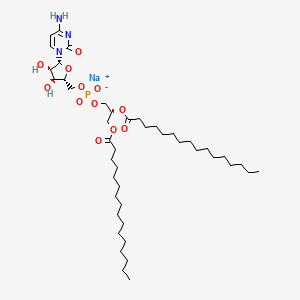
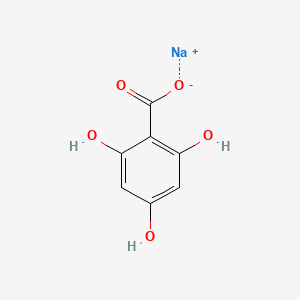


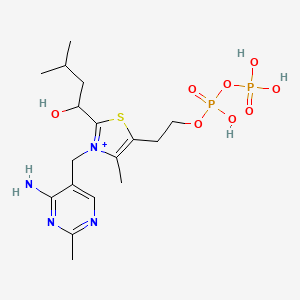
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

